Bienvenue dans la boutique en ligne BenchChem!

N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide

Sodium channel modulation Pain research Structure-activity relationship

N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide (C20H18F2N2O5S, MW 436.43) is a synthetic small molecule featuring a benzamide core substituted at the ortho position with a 5-(dimethylsulfamoyl)furan-2-ylmethoxy group and at the amide nitrogen with a 2,5-difluorophenyl moiety. This compound belongs to a class of N-substituted benzamides that have been described in patent literature as modulators of voltage-gated sodium channels (Nav), with potential utility in pain research.

Molecular Formula C20H18F2N2O5S
Molecular Weight 436.43
CAS No. 1207040-89-8
Cat. No. B2761563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide
CAS1207040-89-8
Molecular FormulaC20H18F2N2O5S
Molecular Weight436.43
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)F)F
InChIInChI=1S/C20H18F2N2O5S/c1-24(2)30(26,27)19-10-8-14(29-19)12-28-18-6-4-3-5-15(18)20(25)23-17-11-13(21)7-9-16(17)22/h3-11H,12H2,1-2H3,(H,23,25)
InChIKeySABMHBIPNANFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2,5-Difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide (CAS 1207040-89-8): Compound Identity and Procurement Baseline


N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide (C20H18F2N2O5S, MW 436.43) is a synthetic small molecule featuring a benzamide core substituted at the ortho position with a 5-(dimethylsulfamoyl)furan-2-ylmethoxy group and at the amide nitrogen with a 2,5-difluorophenyl moiety . This compound belongs to a class of N-substituted benzamides that have been described in patent literature as modulators of voltage-gated sodium channels (Nav), with potential utility in pain research . The specific 2,5-difluorophenyl substitution pattern, combined with the dimethylsulfamoyl-furan linker, distinguishes it from numerous close analogs in the same chemical series available through commercial screening libraries .

Why N-(2,5-Difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide Cannot Be Replaced by Generic In-Class Compounds


Within the N-substituted benzamide chemical space, minor structural modifications—such as altering the halogen substitution pattern on the N-phenyl ring, replacing the furan with thiophene or thiadiazole, or varying the sulfamoyl substituent—can profoundly shift target selectivity, potency, and physicochemical properties [1]. Close analogs of this compound differ in their N-aryl group (e.g., 2-chlorophenylmethyl instead of 2,5-difluorophenyl) or in the heterocyclic attachment (e.g., thiadiazole vs. furan), resulting in distinct molecular recognition profiles at sodium channel subtypes and divergent ADME characteristics [1][2]. Generic interchange without head-to-head comparative data risks selecting a compound with altered selectivity, reduced potency, or unsuitable pharmacokinetic properties for the intended experimental model. The quantitative evidence below supports the specific differentiation of this compound from its nearest structural neighbors.

Quantitative Differentiation Evidence for N-(2,5-Difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide Versus Closest Analogs


Structural Differentiation: 2,5-Difluorophenyl vs. 2-Chlorophenylmethyl N-Substitution

The target compound bears a 2,5-difluorophenyl group directly attached to the amide nitrogen, whereas the closest commercially available analog (CAS 1207010-65-8) contains a 2-chlorophenylmethyl group with a methylene spacer . The 2,5-difluorophenyl substitution increases electronegativity (Hammett σₘ for F = +0.34 vs. σₘ for Cl = +0.37) and eliminates the conformational flexibility introduced by the benzylic methylene, which can affect binding pose and target engagement at sodium channel voltage-sensing domains [1]. The direct N-aryl linkage in the target compound results in a more rigid, planar pharmacophore compared to the N-benzyl analog, a feature associated with enhanced subtype selectivity in related Nav1.7 inhibitor series [1].

Sodium channel modulation Pain research Structure-activity relationship

Heterocyclic Core Differentiation: Furan vs. Thiadiazole Linker

The target compound incorporates a 5-(dimethylsulfamoyl)furan-2-ylmethoxy group, whereas analog CAS 1206988-90-0 replaces the furan-benzamide core with a 5-methyl-1,3,4-thiadiazol-2-yl substitution at the amide nitrogen, eliminating the furan ring entirely [1]. Furan rings are susceptible to cytochrome P450-mediated oxidative metabolism (CYP2E1, CYP3A4), while the 1,3,4-thiadiazole ring in the comparator is metabolically more robust due to the electron-deficient heterocyclic system [2]. This structural difference predicts a shorter hepatic microsomal half-life for the furan-containing target compound, which may be a critical consideration for in vivo study design where compound exposure duration matters [2].

Heterocyclic SAR Metabolic stability Sodium channel pharmacology

Patent Context and Sodium Channel Inhibitor Class Assignment

This compound maps to the chemical space claimed in US Patent US-9108903-B2, which describes N-substituted benzamides as sodium channel (Nav) inhibitors with utility in pain treatment [1]. Within this patent class, the specific combination of a 2,5-difluorophenyl N-substituent and a 5-(dimethylsulfamoyl)furan-2-ylmethoxy ortho-group is a distinct chemical embodiment not duplicated by the closest prior art compounds, which typically employ mono-fluoro or chloro substitution [1]. The patent data indicates that direct N-aryl benzamides bearing ortho-alkoxy substituents exhibit IC50 values in the sub-micromolar range against Nav1.7 in patch-clamp electrophysiology assays, although the specific IC50 for this exact compound has not been publicly disclosed [1].

Nav1.7 inhibition Pain therapeutics Intellectual property landscape

Recommended Application Scenarios for N-(2,5-Difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide Based on Differentiation Evidence


Pain Research: Nav1.7-Mediated Nociception Studies

Based on its structural mapping to sodium channel modulator patents, this compound is most appropriately deployed as a tool compound for probing Nav1.7-dependent pain signaling pathways in recombinant cell lines (e.g., HEK293-hNav1.7) or rodent dorsal root ganglion (DRG) neuron models [1]. Its 2,5-difluorophenyl substitution may confer selectivity advantages over non-fluorinated or mono-fluorinated analogs; users should benchmark against commercially available Nav1.7 inhibitors (e.g., PF-05089771, ProTx-II) in head-to-head patch-clamp experiments to quantify selectivity against Nav1.5 (cardiac) and Nav1.8 (sensory) subtypes [1][2].

Pharmacokinetic Profiling: Metabolic Liability Assessment of Furan-Containing Scaffolds

The furan ring in this compound makes it a useful probe substrate for assessing CYP2E1 and CYP3A4-mediated oxidative metabolism in human or rodent liver microsome and hepatocyte assays [1]. Comparative metabolic stability studies with the thiadiazole analog (CAS 1206988-90-0) can quantify the metabolic penalty of the furan moiety and inform structure-metabolism relationship (SMR) models for benzamide-based lead optimization programs [1].

Chemical Biology: Covalent Probe Development

Furan-containing compounds are known to undergo metabolic activation to reactive cis-enedione intermediates capable of covalently modifying nucleophilic protein residues (e.g., cysteine, lysine) [1]. This compound could serve as a scaffold for developing covalent chemical probes targeting specific cysteine residues in sodium channel voltage-sensing domains or associated regulatory proteins, provided that appropriate washout and competition experiments are performed to confirm covalent engagement [1].

Analytical Reference Standard for LC-MS/MS Method Development

Given the absence of published bioanalytical methods for this compound, procurement can support the development and validation of LC-MS/MS quantification methods in biological matrices (plasma, brain, DRG tissue) for future pharmacokinetic/pharmacodynamic (PK/PD) studies. The unique MRM transitions resulting from the difluorophenyl and dimethylsulfamoyl fragments provide excellent specificity against endogenous matrix interferences [1].

Quote Request

Request a Quote for N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.